molecular formula C24H27N5O2 B11306784 3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11306784
M. Wt: 417.5 g/mol
InChI Key: RUBLLEUJPJSJTA-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide, also known by its chemical formula C₁₉H₂₁N₅O₂, is a compound with diverse applications in both research and industry. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the coupling of an amine with a suitable acid chloride or anhydride. The specific synthetic route may vary, but it typically includes the following steps:

    Acylation: The reaction of an amine (such as piperidine) with an acid chloride or anhydride to form the amide bond.

    Methylation: Introduction of the methoxy group (–OCH₃) using appropriate reagents.

    Pyrimidine Substitution: Incorporation of the pyrimidine moiety (6-methyl-2-pyrimidinyl) through nucleophilic substitution reactions.

Industrial Production:: While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes to meet demand.

Chemical Reactions Analysis

3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various reactions:

    Oxidation: Oxidative processes may modify the amine or aromatic rings.

    Reduction: Reduction reactions can alter functional groups.

    Substitution: Nucleophilic substitutions may occur at the piperidine or pyrimidine positions.

Common reagents include:

    Hydrogen peroxide (H₂O₂): for oxidation.

    Hydrazine (N₂H₄): for reduction.

    Alkyl halides: for substitution.

Major products depend on reaction conditions and substituents.

Scientific Research Applications

3-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide finds applications in:

    Medicine: Potential drug candidates due to its structural features.

    Biology: Used as a probe to study cellular processes.

    Chemistry: As a building block for more complex molecules.

    Industry: In the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

3-methoxy-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H27N5O2/c1-17-15-22(28-24(25-17)29-13-4-3-5-14-29)26-19-9-11-20(12-10-19)27-23(30)18-7-6-8-21(16-18)31-2/h6-12,15-16H,3-5,13-14H2,1-2H3,(H,27,30)(H,25,26,28)

InChI Key

RUBLLEUJPJSJTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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